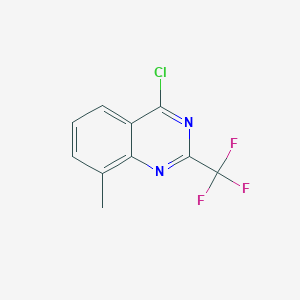
4-Chloro-8-methyl-2-(trifluoromethyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-8-methyl-2-(trifluoromethyl)quinazoline is a heterocyclic aromatic organic compound It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-methyl-2-(trifluoromethyl)quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 4-chloroaniline, methyl iodide, and trifluoroacetic acid.
Formation of Intermediate: The initial step involves the reaction of 4-chloroaniline with methyl iodide in the presence of a base to form 4-chloro-N-methylaniline.
Cyclization: The intermediate is then subjected to cyclization using trifluoroacetic acid, leading to the formation of the quinazoline ring.
Final Product:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Chloro-8-methyl-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted quinazolines, while oxidation and reduction can yield quinazoline N-oxides or reduced quinazolines, respectively.
科学的研究の応用
4-Chloro-8-methyl-2-(trifluoromethyl)quinazoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Chemical Biology: It serves as a probe in chemical biology to study enzyme activities and protein interactions.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 4-Chloro-8-methyl-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-Chloro-2-methyl-8-(trifluoromethyl)quinoline: Similar structure but with a quinoline ring instead of quinazoline.
4-Chloro-2-(trifluoromethyl)quinazoline: Lacks the methyl group at the 8-position.
4-Chloro-6-methyl-2-(trifluoromethyl)quinazoline: Methyl group at the 6-position instead of the 8-position.
Uniqueness
4-Chloro-8-methyl-2-(trifluoromethyl)quinazoline is unique due to the specific positioning of the chlorine, methyl, and trifluoromethyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various scientific and industrial applications.
特性
分子式 |
C10H6ClF3N2 |
|---|---|
分子量 |
246.61 g/mol |
IUPAC名 |
4-chloro-8-methyl-2-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C10H6ClF3N2/c1-5-3-2-4-6-7(5)15-9(10(12,13)14)16-8(6)11/h2-4H,1H3 |
InChIキー |
SSVGMIUEHHXMQW-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(=NC(=N2)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















